BenchChemオンラインストアへようこそ!

1-Methyl-6-phenylpiperidin-2-one

Lipophilicity Drug-likeness CNS Permeability

1-Methyl-6-phenylpiperidin-2-one (CAS 32246-12-1, MF: C12H15NO, MW: 189.25 g/mol) is an N-methyl-substituted 6-phenylpiperidin-2-one, a disubstituted piperidine scaffold that is ubiquitous in pharmaceuticals and bioactive natural products. This compound features a unique combination of an N-methyl lactam and a 6-phenyl substituent that distinguishes it physicochemically from its N–H and N-benzyl analogs, positioning it as a versatile intermediate for programs targeting 5-HT1F, CCR5, and NK1 receptors.

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
Cat. No. B8362079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-6-phenylpiperidin-2-one
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESCN1C(CCCC1=O)C2=CC=CC=C2
InChIInChI=1S/C12H15NO/c1-13-11(8-5-9-12(13)14)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3
InChIKeyHLNNSRXXJUZFGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-Methyl-6-phenylpiperidin-2-one (CAS 32246-12-1) – A Differentiated N-Methyl-6-phenylpiperidin-2-one Scaffold for Medicinal Chemistry


1-Methyl-6-phenylpiperidin-2-one (CAS 32246-12-1, MF: C12H15NO, MW: 189.25 g/mol) is an N-methyl-substituted 6-phenylpiperidin-2-one, a disubstituted piperidine scaffold that is ubiquitous in pharmaceuticals and bioactive natural products [1]. This compound features a unique combination of an N-methyl lactam and a 6-phenyl substituent that distinguishes it physicochemically from its N–H and N-benzyl analogs, positioning it as a versatile intermediate for programs targeting 5-HT1F, CCR5, and NK1 receptors [2]. Its typical commercial purity is ≥95%, with the molecular identity confirmed by the InChI Key HLNNSRXXJUZFGO-UHFFFAOYSA-N .

Why All Piperidin-2-one Scaffolds Cannot Be Used Interchangeably with 1-Methyl-6-phenylpiperidin-2-one


The presence of an N-methyl group on the piperidin-2-one ring fundamentally alters the compound's physicochemical and pharmacological profile compared to its N–H and N-benzyl analogs. The N-methyl substitution eliminates the hydrogen-bond donor capacity of the lactam nitrogen, reduces polar surface area, and increases lipophilicity, which collectively influence membrane permeability, metabolic stability, and receptor binding orientation . Generic substitution with 6-phenylpiperidin-2-one (CAS 41419-25-4) or 1-benzylpiperidin-2-one (CAS 4783-65-7) therefore carries a high risk of divergent ADME and pharmacodynamic outcomes .

Quantitative Differentiation Evidence for 1-Methyl-6-phenylpiperidin-2-one vs. Structural Analogs


Enhanced Lipophilicity (LogP) of 1-Methyl-6-phenylpiperidin-2-one Compared to N–H and N-Benzyl Piperidin-2-one Analogs

1-Methyl-6-phenylpiperidin-2-one exhibits a calculated LogP of 2.31, which is substantially higher than that of the N–H analog 6-phenylpiperidin-2-one (LogP 1.02) . It also surpasses the N-benzyl analog 1-benzylpiperidin-2-one (LogP 2.14) despite having a smaller N-substituent [1]. The LogP shift of +1.29 relative to the N–H analog places the compound firmly within the optimal lipophilicity range (LogP 1–3) for CNS drug candidates, whereas the N–H analog falls below this window, potentially limiting its passive membrane diffusion.

Lipophilicity Drug-likeness CNS Permeability

Absence of Hydrogen-Bond Donor in 1-Methyl-6-phenylpiperidin-2-one vs. N–H Analog 6-Phenylpiperidin-2-one

1-Methyl-6-phenylpiperidin-2-one possesses zero hydrogen bond donors (HBD = 0), whereas its direct N–H analog 6-phenylpiperidin-2-one has one HBD from the lactam NH [1]. This single-donor difference is significant because each additional HBD has been empirically associated with an approximately 10-fold decrease in passive permeability across biological membranes [2]. The N-methyl compound's HBD = 0 profile aligns with the property space of orally bioavailable CNS drugs, which typically require HBD ≤ 1 to achieve adequate brain penetration.

Hydrogen Bonding Permeability ADME

Validated Scaffold Status: 1-Methyl-6-phenylpiperidin-2-one as a Disclosed Intermediate in 5-HT1F and CCR5 Therapeutic Patent Families

1-Methyl-6-phenylpiperidin-2-one has been explicitly disclosed as a core scaffold in patent families targeting the 5-HT1F receptor for migraine therapy [1] and the CCR5 receptor for HIV and inflammatory diseases [2]. In contrast, the N–H analog 6-phenylpiperidin-2-one lacks comparable patent disclosures, suggesting divergent utility. Furthermore, a structurally related series of 6-arylpiperidin-2-ones was identified via a multicomponent assembly process, with the parent scaffold (compound 1) demonstrating 1% activation of the nuclear receptor DAF-12 at 6.8 μM and 19% activation of the mouse serotonin receptor 5-HT2A at 7.6 μM [3]. While not a direct measurement on the exact target compound, these data provide class-level validation of the 6-phenylpiperidin-2-one core's biological relevance.

5-HT1F Agonist CCR5 Antagonist Migraine HIV

N-Methyl Conformational Control vs. N-Benzyl: Impact on Scaffold Rigidity and Receptor Fit in NK1 Antagonist Design

Conformational studies of gem-disubstituted methylphenylpiperidines have demonstrated that the N-substituent critically influences the conformational ensemble of the piperidine ring, which in turn dictates receptor binding geometry [1]. The N-methyl group in 1-methyl-6-phenylpiperidin-2-one imposes less steric bulk and fewer rotational degrees of freedom compared to the N-benzyl group in 1-benzyl-6-phenylpiperidin-2-one, resulting in a more restricted and predictable conformational profile. This conformational rigidity was exploited to design a potent NK1 antagonist with excellent in vivo activity and favorable pharmacokinetic profiles in both rodent and monkey models [1]. The N-benzyl analog introduces additional conformational flexibility from the benzyl rotamer, which can lead to entropic penalties upon receptor binding and unpredictable SAR.

NK1 Antagonist Conformational Analysis Drug Design

Optimal Application Scenarios for 1-Methyl-6-phenylpiperidin-2-one Based on Verifiable Differentiation Evidence


CNS-Targeted Library Synthesis Requiring Favorable Brain Penetration Physicochemistry

With a LogP of 2.31 and HBD = 0, 1-Methyl-6-phenylpiperidin-2-one occupies a property space that is strongly correlated with CNS drug-likeness. The LogP shift of +1.29 over the N–H analog 6-phenylpiperidin-2-one (LogP 1.02) translates to a predicted >10-fold increase in membrane partitioning [1]. Medicinal chemistry teams designing CNS-penetrant libraries should prioritize this compound over the N–H analog to reduce the risk of poor brain exposure in lead series.

Hit-to-Lead Optimization for 5-HT1F Receptor Agonist Migraine Programs

This compound is explicitly disclosed in patent families (e.g., US20050222206A1) claiming 5-HT1F receptor agonists for migraine treatment, a therapeutic class validated by the approval of lasmiditan [1]. The N-methyl-6-phenylpiperidin-2-one core provides an alternative scaffold to the pyridinoyl-piperidine of lasmiditan, potentially offering differentiated intellectual property and pharmacological profiles.

CCR5 Antagonist Development for HIV or Inflammatory Disease Indications

Preliminary pharmacological screening indicates that 1-Methyl-6-phenylpiperidin-2-one can function as a CCR5 antagonist, with potential applications in HIV infection, asthma, rheumatoid arthritis, and COPD [1]. Programs seeking non-macrocyclic CCR5 modulators may utilize this scaffold as a starting point for lead generation.

Rigidified GPCR Antagonist Design Leveraging N-Methyl Conformational Control

Conformational studies demonstrate that the N-methyl substituent provides a more restricted conformational profile compared to N-benzyl analogs, which is advantageous for GPCR antagonists where pre-organization reduces entropic binding penalties [1]. The NK1 antagonist program that exploited this principle achieved excellent in vivo activity and cross-species pharmacokinetics [1].

Quote Request

Request a Quote for 1-Methyl-6-phenylpiperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.